Brevinin-1P
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPALIGIAAKALPSLLCKITKKC |
Origin of Product |
United States |
Molecular Architecture and Structural Biology Research of Brevinin 1p
Primary Structure Elucidation and Sequence Analysis
The primary structure of a peptide, its unique amino acid sequence, is the foundation of its chemical properties and three-dimensional shape. The elucidation of Brevinin-1P's primary structure has been achieved through techniques like "shotgun" cloning and is confirmed by mass spectrometry. nih.gov
Amino Acid Composition and Length Determinants
This compound is a relatively short peptide, typically composed of 24 amino acid residues. mdpi.com Its amino acid composition is characterized by a significant number of hydrophobic residues and the presence of cationic (positively charged) amino acids, which are crucial for its interaction with microbial membranes. nih.govresearchgate.net For instance, a representative this compound peptide, Brevinin-1PRa, has a theoretical molecular weight of 2582.29 Da. Another example, Brevinin-1BW, also a 24-amino-acid peptide, has a theoretical molecular weight of 2610.26 Da and contains three basic amino acids (arginine and lysine) with no acidic residues. mdpi.com
The following table provides the amino acid sequence for Brevinin-1PRa, a specific variant of this compound.
| Peptide Name | Amino Acid Sequence | Disulfide Bridge |
| Brevinin-1PRa | Phe-Leu-Pro-Val-Leu-Thr-Gly-Leu-Thr-Pro-Ser-Ile-Val-Pro-Lys-Leu-Val-Cys-Leu-Leu-Thr-Lys-Lys-Cys | Cys18-Cys24 |
Table 1: Amino Acid Sequence of Brevinin-1PRa. Data sourced from BOC Sciences.
Conserved Residues and Motifs
A key conserved feature is the "Rana box," a cyclic heptapeptide (B1575542) at the C-terminus formed by a disulfide bond between the two conserved cysteine residues (Cys¹⁸ and Cys²⁴). mdpi.commdpi.comnih.gov This structural motif is a hallmark of the brevinin-1 (B586460) family. mdpi.com Additionally, a proline residue is often found around position 14, which introduces a stable kink or hinge in the peptide's structure. nih.govmdpi.com
Secondary and Tertiary Structural Characterization
The three-dimensional conformation of this compound is highly dependent on its environment. This structural flexibility is a key aspect of its biological activity.
Alpha-Helical Conformation in Membrane-Mimetic Environments
In environments that mimic the hydrophobic nature of a cell membrane, such as in the presence of 50% trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, this compound adopts a distinct alpha-helical secondary structure. nih.govmdpi.comresearchgate.net This conformational change is a critical step in its interaction with target membranes. researchgate.net Circular dichroism (CD) spectroscopy is a primary technique used to observe this transition, showing characteristic double minima at 208 and 222 nm, which is indicative of an alpha-helical structure. frontiersin.orggoogle.com Studies have shown that brevinin-1 peptides can achieve a high degree of helicity, with some estimates reaching approximately 95%, in such membrane-like environments. frontiersin.orgnih.gov
Random Coil State in Aqueous Solution
In contrast to its structured form in hydrophobic environments, this compound exists predominantly as a random coil in aqueous solutions. nih.govmdpi.com This lack of a defined secondary structure in a water-based medium is also confirmed by CD spectroscopy. frontiersin.orgnih.govmdpi.com The peptide remains flexible and unfolded until it encounters a suitable membrane environment to interact with.
Significance of Amphipathic Structure
The alpha-helical structure that this compound forms is amphipathic, meaning it has distinct hydrophobic and hydrophilic (or charged) faces. researchgate.netbiologists.comgoogle.com The hydrophobic residues are segregated to one side of the helix, while the cationic (positively charged) and polar residues are on the opposite side. biologists.comgoogle.com This amphipathic nature is crucial for its function. The positively charged face facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, while the hydrophobic face allows the peptide to insert into and disrupt the lipid bilayer of the membrane. nih.govresearchgate.net This structural arrangement is a prerequisite for the membrane-destabilizing activity of many antimicrobial peptides. google.com
The "Rana Box" Domain: Structural and Functional Investigations
Disulfide-Bridged Cyclic Heptapeptide Structure
The "Rana box" consists of a disulfide bond formed between two cysteine residues, which creates a cyclic structure typically containing seven amino acids. portlandpress.combioone.org This covalent linkage is crucial for creating the looped structure at the C-terminus of the peptide. creative-proteomics.comwikipedia.orgneb.com The amino acid sequence within this loop can vary, but the presence of the two cysteine residues forming the disulfide bridge is a conserved feature. mdpi.comnih.gov In Brevinin-1 peptides, this loop is generally a heptapeptide. nih.govbioone.org
Contribution to Peptide Stability and Bioactivity
The "Rana box" is believed to contribute to the stability of the peptide's alpha-helical structure, which is important for its biological activity. portlandpress.com The cyclic structure can also protect the peptide from degradation by certain proteases, such as carboxypeptidases, thereby enhancing its stability. portlandpress.com Furthermore, this C-terminal domain is thought to facilitate the peptide's interaction with and disruption of microbial cell membranes. portlandpress.com Some studies suggest that the "Rana box" helps the peptide to induce membrane conductance and the efflux of potassium ions from bacteria. portlandpress.com However, the precise role of the "Rana box" can be complex and may differ between various brevinin family members. mdpi.com For instance, the transfer of the "Rana box" from the C-terminus to a central position in some brevinin-1 family peptides has been shown to significantly decrease their hemolytic activity. researchgate.net
Research on Necessity of Disulfide Bridge for Activity
The necessity of the disulfide bridge for the biological activity of brevinin peptides has been a subject of considerable research, with some conflicting findings. portlandpress.com Some studies have demonstrated that the removal of the C-terminal cysteine residue, and thus the elimination of the disulfide bridge, can significantly impair the antimicrobial performance of certain brevinin peptides. portlandpress.comnih.gov For example, deleting the "Rana box" from brevinin-1OS led to a complete loss of its antimicrobial activity. nih.gov
Conversely, other research has indicated that the disulfide bridge is not an absolute requirement for activity in all cases. portlandpress.commdpi.com Studies on brevinin-2 (B1175259) family peptides have shown that removing the "Rana box" can have little impact on or even enhance antimicrobial activity. mdpi.com In some brevinin-1 analogues, the replacement of cysteine residues with serine or the complete deletion of the disulfide bond did not lead to a loss of antimicrobial function. portlandpress.com This suggests that while the "Rana box" is often important, its necessity can be context-dependent, and other structural features of the peptide also play crucial roles in its bioactivity. portlandpress.comnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a peptide like this compound relates to its biological function. researchgate.net These studies involve systematically modifying the peptide's amino acid sequence and observing the effects on its antimicrobial and other biological activities. plos.org
Impact of Amino Acid Substitutions on Biological Efficacy
The biological efficacy of this compound and its analogues is significantly influenced by their amino acid composition, which affects key physicochemical properties like net charge, hydrophobicity, and amphiphilicity. researchgate.netresearchgate.net
Modifications involving cationic amino acids such as arginine, lysine (B10760008), and histidine have been a key focus of SAR studies on brevinin peptides. researchgate.netnih.govnih.gov
Arginine Substitutions: Replacing certain amino acids with arginine has been shown to enhance the antimicrobial activity of brevinin-1pl analogues against Gram-positive bacteria. nih.govnih.gov However, these substitutions can sometimes lead to reduced efficacy against Gram-negative bacteria. nih.govnih.gov Arginine substitutions have also been observed to increase hemolytic activity, which is the ability to rupture red blood cells. nih.gov
Lysine Substitutions: The substitution of amino acids with lysine has produced varied results. In one study, a lysine substitution in brevinin-1pl led to decreased activity against Gram-positive bacteria, which was attributed to a reduction in the peptide's hydrophobicity. nih.govnih.gov However, this modification also resulted in reduced hemolytic activity. nih.gov In another instance, substituting negatively charged amino acids with lysine was employed to increase the net positive charge, a factor generally known to be important for the bioactivity of antimicrobial peptides. mdpi.com
Histidine Substitutions: Introducing histidine residues into the brevinin-1pl sequence has been shown to diminish its activity against some Gram-negative bacteria. nih.govnih.gov Notably, this modification also led to a reduction in hemolysis, suggesting an improvement in the peptide's selectivity for microbial cells over host cells. nih.govnih.gov One histidine-substituted analogue, brevinin-1pl-3H, demonstrated potent antifungal activity while having lower hemolytic properties. nih.gov
These findings highlight the complex interplay between different structural parameters and the challenge of optimizing antimicrobial potency while minimizing toxicity to host cells. researchgate.netresearchgate.net
Effects on Peptide Properties and Function
The biological activity of Brevinin-1 peptides is fundamentally tied to their structural and chemical properties. These peptides typically show a disordered, or random coil, structure in aqueous solutions. nih.govresearchgate.net However, when they encounter a hydrophobic environment, such as that of a cell membrane, they undergo a conformational change to form an amphipathic α-helix. nih.govmdpi.comresearchgate.net This structural shift is paramount, as it enables the peptide to interact with and disrupt the phospholipid bilayer of target microbes. nih.govmdpi.com
Modifications to the amino acid sequence directly influence these properties and, consequently, the peptide's function. Studies using circular dichroism (CD) spectroscopy on Brevinin-1pl and its engineered variants have shown that while they remain as random coils in water-based solutions, they consistently form α-helical structures in a membrane-mimicking solvent (50% trifluoroethanol). frontiersin.org Interestingly, strategic substitutions of amino acids, such as replacing lysine with arginine or histidine, did not significantly alter the high α-helical content (around 95%) of the peptides in this membrane-like environment. frontiersin.org
The stability of these peptides is also a key factor. The "Rana box," a cyclic loop at the C-terminus formed by a disulfide bond, has been shown in studies of Brevinin-1E to be important for structural stability. mdpi.com Highlighting this resilience, the peptide Brevinin-1GHd was found to possess great thermal stability, maintaining its secondary structure even at temperatures as high as 90°C. nih.gov
These physicochemical characteristics have a direct bearing on the peptide's antimicrobial and hemolytic (red blood cell-damaging) activities. For example, increasing hydrophobicity by adding tryptophan (Trp) residues can modulate these functions. mdpi.com Fine-tuning the peptide's activity is also possible through specific amino acid substitutions. When lysine residues in Brevinin-1pl were replaced with arginine, the resulting analogue showed improved activity against Gram-positive bacteria but was less effective against Gram-negative bacteria. frontiersin.org This demonstrates the intricate relationship between the peptide's primary amino acid sequence, its three-dimensional structure, and its biological effects.
Rational Design and Engineering of Brevinin-1 Derivatives
While many naturally sourced Brevinin-1 peptides are potent antimicrobials, their clinical use is often hampered by their tendency to cause hemolysis. portlandpress.com This has spurred considerable research into the rational design of Brevinin-1 derivatives to enhance their therapeutic index—maximizing their bug-killing power while minimizing toxicity to the patient's own cells.
Truncation and Modification Strategies (e.g., N-terminal, C-terminal)
A primary strategy for improving the safety profile of these peptides is truncation, which involves shortening the amino acid chain. researchgate.net Key areas for such modifications are the hydrophobic N-terminus, which often features a characteristic FLP (phenylalanine-leucine-proline) motif, and the C-terminal "Rana box". researchgate.netmdpi.com
N-Terminal Modifications: Research into N-terminal truncations of a designed peptide known as B1A has been conducted to explore the structure-activity relationship of this domain. mdpi.com In a separate study focusing on Brevinin-1OS, the addition of either an L-leucine or a D-leucine at the N-terminus of a variant lacking a leucine (B10760876) at the second position (des-Leu2 brevinin) boosted its antibacterial and anticancer potency by a factor of ten. mdpi.com
C-Terminal and Internal Modifications: The C-terminal "Rana box" (Cys-(Xaa)₄-Lys-Cys) is a signature feature of the Brevinin-1 family. mdpi.com While simply removing the disulfide bridge that forms the loop doesn't always have a major impact, changing the amino acids within the loop can significantly alter the peptide's activity. mdpi.com One successful strategy involved moving the positively charged C-terminal section of Brevinin-1E to the middle of the peptide. This relocation substantially decreased its hemolytic effects without sacrificing its antibacterial strength. nih.govmdpi.com Conversely, a similar rearrangement in an analogue of Brevinin-1GHa (named Brevinin-1GHc) led to a sharp increase in hemolytic activity and a drop in antimicrobial potency. mdpi.com
The table below provides a summary of how different engineering strategies have impacted the function of various Brevinin-1 analogues.
| Peptide/Analogue | Modification Strategy | Effect on Activity | Reference |
| Brevinin-1E Analogue | Relocation of the C-terminal segment to a central position. | Reduced hemolytic activity while maintaining antibacterial efficacy. | nih.gov, mdpi.com |
| Brevinin-1GHa Analogue | Moving the "Rana box" from the C-terminus to the middle. | Increased hemolytic activity and decreased antimicrobial function. | mdpi.com |
| B1A Analogues | N-terminal truncation. | Used to investigate the structure-activity relationship of the N-terminus. | mdpi.com |
| Brevinin-1OS Analogues | Deletion of the C-terminal "Rana box". | Caused a significant loss of both antimicrobial and hemolytic activity. | researchgate.net |
| B1OS-L / B1OS-D-L | N-terminal addition of L-leucine or D-leucine. | Resulted in approximately tenfold stronger antibacterial and anticancer activity. | mdpi.com |
| Brevinin-1pl-2R/5R | Replacement of Lysine with Arginine. | Enhanced activity against Gram-positive bacteria but increased hemolysis. | frontiersin.org, frontiersin.org |
| Brevinin-1pl-3H | Replacement of Lysine with Histidine. | Reduced hemolytic activity and improved selectivity, with low toxicity to normal cells. | frontiersin.org |
Computational Modeling for Peptide Design
Computational methods have become indispensable tools in the modern, rational design of peptide-based drugs. elifesciences.orgmdpi.comnih.govjasss.orgnih.gov These in silico techniques enable scientists to predict the structural and chemical properties of potential drug candidates before they are synthesized, saving time and resources.
Software and web-based servers are frequently used to forecast the secondary structures of newly designed peptides. For example, the structure of Brevinin-1GHd was predicted to consist of two α-helices using a tool called trRosetta. nih.govfrontiersin.org The Heliquest and I-TASSER servers were employed to analyze Brevinin-1BW, predicting a structure dominated by α-helices with a well-defined hydrophobic surface. mdpi.com For Brevinin-1pl and its derivatives, the Pepfold-4 software was used to confirm that various amino acid substitutions did not disrupt the fundamental alpha-helical shape. frontiersin.org
These computational models help researchers understand how specific changes in the amino acid sequence can influence critical properties like hydrophobicity and net charge. nih.gov This predictive power allows for a more targeted approach to peptide engineering, guiding the creation of new molecules with desired therapeutic profiles.
Role of Cationicity and Hydrophobicity in Membrane Interactions
The primary antimicrobial action of Brevinin-1 peptides stems from their ability to interact with and disrupt the cell membranes of microbes. mdpi.com This interaction is orchestrated by a critical balance between two fundamental properties: cationicity and hydrophobicity.
Cationicity , which refers to the peptide's net positive charge, is vital for the initial attraction to the microbial cell. The surfaces of bacterial membranes are typically rich in negatively charged molecules. mdpi.com The positive charge of Brevinin-1 peptides allows them to be electrostatically drawn to these surfaces, effectively concentrating them at their site of action. mdpi.com While a higher positive charge often leads to stronger antimicrobial activity, an excessive charge can also increase the undesirable destruction of red blood cells.
Hydrophobicity , conferred by the peptide's nonpolar amino acids, is crucial for the subsequent disruption of the membrane. researchgate.net After being drawn to the cell surface, the hydrophobic regions of the peptide, which are mainly located at the N-terminus, insert themselves into the lipid core of the membrane. researchgate.net This process, aided by the peptide's amphipathic α-helical structure, compromises the membrane's integrity, causing leakage of essential cellular contents and leading to the microbe's death. nih.govmdpi.com
The synergy between these two properties is key. High hydrophobicity enhances membrane penetration but is also strongly linked to increased hemolytic activity, as the peptide can also damage the membranes of the host's cells. researchgate.netmdpi.com Thus, the goal of rational peptide design is to achieve an optimal equilibrium: sufficient cationicity for selective targeting of microbial cells and precisely tuned hydrophobicity for potent killing action without significant collateral damage. Because these structural parameters are interconnected, modifying one often affects the others, presenting a central challenge in the development of Brevinin-1 peptides into safe and effective therapeutic agents.
Biological Activities and Mechanistic Investigations of Brevinin 1p
Antimicrobial Activity Research
Research into the antimicrobial properties of the brevinin-1 (B586460) family has shown a broad spectrum of activity against various pathogens. researchgate.net The primary mode of action is the perturbation and permeabilization of the microbial phospholipid bilayer. medchemexpress.com
Efficacy Against Gram-Positive Bacterial Strains
Peptides in the brevinin-1 family are noted for their potent activity against Gram-positive bacteria. researchgate.netmdpi.com This efficacy is attributed to their ability to interact with and disrupt the bacterial membrane. researchgate.net
Staphylococcus aureus (including MRSA) Studies
While specific studies focusing solely on Brevinin-1P's activity against Staphylococcus aureus and its methicillin-resistant variant (MRSA) are not detailed in the available literature, related brevinin peptides have demonstrated significant efficacy. For instance, Brevinin-1BW, isolated from Pelophylax nigromaculatus, shows a minimum inhibitory concentration (MIC) of 6.25 μg/mL against both S. aureus (ATCC 25923) and a multidrug-resistant strain of S. aureus (ATCC 29213). mdpi.com Another peptide, Brevinin-1GHd, was found to be potent against S. aureus and MRSA with MICs of 2 µM and 4 µM, respectively. Furthermore, studies on Brevinin-1pl and its engineered analogues have shown they can completely kill S. aureus and MRSA, in some cases almost immediately upon exposure. medchemexpress.com A derivative of another brevinin peptide, Des(8-14)brevinin-1PMa, also exhibits antimicrobial activity against Staphylococcus aureus. frontiersin.org
Enterococcus faecium and Enterococcus faecalis Research
Data on the direct action of this compound against Enterococcus species is scarce. However, research on analogous peptides provides insight into the potential activity. Brevinin-1BW has been shown to have an effective inhibitory effect on Enterococcus faecalis (ATCC 29212) with a MIC of 3.125 μg/mL. mdpi.com This particular study highlighted that Brevinin-1BW exhibited greater antibacterial activity against clinically resistant E. faecalis compared to some other peptides of the same family. mdpi.com Additionally, mechanistic studies on Brevinin-1pl, a peptide from the northern leopard frog, and its derivatives indicate activity against Enterococcus faecium. researchgate.netnih.gov For example, an engineered analogue, brevinin-1pl-5R, had a MIC of 2 μM against E. faecium. nih.gov
Other Gram-Positive Pathogen Investigations
The brevinin family of peptides has been tested against other Gram-positive bacteria. For instance, skin extracts from the wood frog Rana sylvatica, containing Brevinin-1SY, significantly inhibited the growth of Bacillus subtilis. bioone.org
Efficacy Against Gram-Negative Bacterial Strains
The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, presents a formidable barrier that can make them less susceptible to some antimicrobial peptides compared to Gram-positive bacteria.
Escherichia coli Research
Specific MIC values for this compound against Escherichia coli are not available in the cited research. However, related peptides have been studied. Brevinin-1PRa, for example, showed weak activity with a MIC greater than 100 µM against E. coli. nih.gov In contrast, Brevinin-1GHd displayed an MIC of 8 µM against this bacterium. Another peptide, Des(8-14)brevinin-1PMa, is also known to be active against E. coli. frontiersin.org Studies on the synthesized Brevinin-1SY peptide confirmed its antimicrobial action against Escherichia coli. bioone.org Mechanistic investigations involving Brevinin-1pl have also used E. coli as a target organism, suggesting that while membrane disruption is a primary mode of action, other mechanisms may also be involved for Gram-negative bacteria. researchgate.netbiologists.com
Pseudomonas aeruginosa Studies
Research on the activity of this compound isoforms against Pseudomonas aeruginosa, a Gram-negative bacterium, is limited. One study investigating a related peptide, Brevinin-1pl (from Rana palustris), found its minimal bactericidal concentration (MBC) against P. aeruginosa to be 16 µM. A modified version, Brevinin-1pl-2R, showed an improved MBC of 8 µM. nih.govfrontiersin.org Another study on Brevinin-1GHd, derived from Hylarana guentheri, reported a minimal inhibitory concentration (MIC) of 32 µM against P. aeruginosa. portlandpress.comnih.gov However, specific activity data for this compound peptides from Rana pipiens or Pelophylax plancyi against this pathogen were not found in the reviewed literature.
Klebsiella pneumoniae Investigations
Acinetobacter baumannii Research
There is a notable lack of research specifically investigating the activity of this compound isoforms against Acinetobacter baumannii. While other members of the brevinin superfamily, particularly Brevinin-2 (B1175259) and its related peptides (B2RP), have been studied for their potent action against multidrug-resistant strains of A. baumannii, this research does not extend to the this compound variants. nih.govnih.govgoogle.co.uk
Antifungal Activity Studies
Several this compound isoforms have demonstrated activity against the opportunistic yeast pathogen Candida albicans. Brevinin-1Pb, isolated from Rana pipiens, was found to have a minimal inhibitory concentration (MIC) of 7 μM. nih.govcpu-bioinfor.org Another isoform, Brevinin-1Pa, also showed activity against C. albicans. bicnirrh.res.in In contrast, Brevinin-1PRa, from a different frog species (Rana pretiosa), was significantly less active, with a reported MIC of 100 µM. The activity of various brevinin peptides highlights the importance of specific amino acid sequences in determining antifungal potency. nih.govresearchgate.net
Research into the efficacy of this compound peptides against other fungal pathogens is sparse. Studies on the broader Brevinin-1 family have shown activity against various opportunistic yeasts. For example, Brevinin-1BYa is active against Candida tropicalis, Candida krusei, and Candida parapsilosis, with MIC values under 10 µM. nih.gov However, specific data for this compound isoforms against fungal pathogens other than C. albicans were not identified in the reviewed literature.
Candida albicans Efficacy
Anti-biofilm Formation and Eradication Research
Biofilms are structured communities of microorganisms that are notoriously difficult to treat. Some members of the Brevinin-1 superfamily have been investigated for their ability to combat biofilms. researchgate.net For instance, Brevinin-1OS and its derivatives can inhibit the formation of biofilms by certain bacteria and eradicate mature biofilms of S. aureus. mdpi.com Similarly, Brevinin-1GHa and Brevinin-1GHd demonstrated the ability to both inhibit the formation of and eradicate existing biofilms of S. aureus, E. coli, and C. albicans. nih.govmdpi.com A peptide from the Brevinin-2 family, Brevinin-GR23, also showed activity against S. aureus biofilms. tandfonline.com Despite these findings within the broader brevinin superfamily, specific research on the anti-biofilm capabilities of this compound isoforms is not available in the current body of literature.
Bactericidal Kinetics and Dynamics of Action
Brevinin-1 peptides are known for their rapid, membrane-targeting bactericidal activity. The dynamic action of these peptides typically involves electrostatic attraction to the negatively charged bacterial cell membranes, followed by membrane permeabilization and disruption, leading to cell death. mdpi.comnih.gov This process is often concentration-dependent, with higher concentrations of the peptide leading to faster and more extensive bacterial killing.
Time-kill kinetic assays are employed to determine the rate at which an antimicrobial peptide kills a bacterial population. Studies on various Brevinin-1 family peptides demonstrate this rapid bactericidal action. For instance, Brevinin-1pl and its analogs were shown to completely inactivate Staphylococcus aureus within 180 minutes at their minimum inhibitory concentration (MIC). frontiersin.org Against methicillin-resistant S. aureus (MRSA), the killing action was almost immediate. frontiersin.org Similarly, another variant, Brevinin-1OS, and its analogs at four times their MIC, caused complete elimination of MRSA within 30 to 60 minutes. mdpi.com Another peptide, Brevinin-1GHd, also displayed rapid bactericidal activity against both Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli, P. aeruginosa) bacteria, showing greater efficiency than ampicillin (B1664943) after one hour of exposure. portlandpress.com
The primary mechanism for this rapid killing is the disruption of the bacterial cell membrane's integrity. researchgate.net Brevinin peptides, being cationic and amphipathic, interact with and insert into the lipid bilayer of bacterial membranes. mdpi.comnih.gov This interaction can lead to the formation of pores through models like the "barrel-stave" or "toroidal pore" mechanism, or a more general disruption described by the "carpet-like" model, where the peptides coat the membrane surface and cause it to dissolve. nih.govmdpi.com Evidence from SYTOX Green assays, which measure membrane permeability, confirms that Brevinins cause significant membrane permeabilization in bacteria like S. aureus and E. coli. mdpi.comfrontiersin.org This disruption leads to the leakage of intracellular contents and ultimately, cell death. mdpi.com
Table 1: Bactericidal Kinetics of Brevinin-1 Family Peptides Against Various Bacteria This table is interactive. You can sort and filter the data.
| Peptide | Target Bacterium | Concentration | Time to Complete Killing | Reference |
|---|---|---|---|---|
| Brevinin-1pl | S. aureus | MIC | 180 min | frontiersin.org |
| Brevinin-1pl | MRSA | MIC | Immediate | frontiersin.org |
| Brevinin-1OS (analogue OSe) | MRSA | 4 x MIC | 30 min | mdpi.com |
| Brevinin-1OS (native) | MRSA | 4 x MIC | 45 min | mdpi.com |
| Brevinin-1GHa | S. aureus | 2 x MIC | 15 min | mdpi.com |
| Brevinin-1GHa | S. aureus | 4 x MIC | 10 min | mdpi.com |
| Brevinin-1GHa | E. coli | 2 x MIC | 20 min | mdpi.com |
| Brevinin-1GHa | E. coli | 4 x MIC | 10 min | mdpi.com |
Anticancer Activity Research
The properties that make Brevinin-1 peptides effective against bacteria—their positive charge and ability to disrupt membranes—also underpin their anticancer activity. nih.gov Cancer cell membranes often have a higher net negative charge compared to normal eukaryotic cells due to an increased presence of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins. nih.gov This difference in surface charge allows for the selective targeting of cancer cells by cationic peptides like this compound. nih.gov
Anti-proliferative Effects on Human Cancer Cell Lines
Research has shown that Brevinin-1 peptides can inhibit the proliferation of various human cancer cell lines. This anti-proliferative activity is a key indicator of their potential as anticancer agents.
Brevinin-1pl and several of its engineered analogues have demonstrated significant inhibitory effects against the MCF-7 human breast cancer cell line. nih.govnih.gov Studies using MTT assays, which measure cell metabolic activity and thus viability, showed that these peptides could inhibit the growth of MCF-7 cells. nih.govnih.gov The anti-proliferative activity was observed at concentrations of 10⁻⁵ M for most analogues, indicating potent cytotoxic effects against these cancer cells. nih.gov
The same study that investigated MCF-7 cells also evaluated the effects of Brevinin-1pl and its analogues on the H838 non-small cell lung cancer cell line. nih.govnih.gov All tested peptides showed significant growth inhibition against H838 cells at concentrations exceeding 10⁻⁵ M. nih.gov This suggests a broad potential for Brevinin-1 peptides in targeting different types of solid tumors.
The anticancer spectrum of the Brevinin-1 family extends to other cancer types. A novel peptide from this family, Brevinin-1BW, was found to inhibit the proliferation of the human malignant melanoma cell line A375, the lung carcinoma cell line A549, and the cervical cancer cell line HeLa. nih.gov This demonstrates the broad-spectrum anticancer potential of this peptide family.
Table 2: Anti-proliferative Activity of Brevinin-1 Family Peptides on Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Peptide | Cancer Cell Line | Cancer Type | Effective Concentration | Reference |
|---|---|---|---|---|
| Brevinin-1pl & analogues | MCF-7 | Breast Cancer | 10⁻⁵ M - 10⁻⁴ M | nih.gov |
| Brevinin-1pl & analogues | H838 | Non-Small Cell Lung Cancer | >10⁻⁵ M | nih.gov |
| Brevinin-1BW | A375 | Malignant Melanoma | Not specified | nih.gov |
| Brevinin-1BW | A549 | Lung Carcinoma | Not specified | nih.gov |
| Brevinin-1BW | HeLa | Cervical Cancer | Not specified | nih.gov |
Non-Small Cell Lung Cancer Cell Line (e.g., H838) Studies
Cellular Mechanisms of Action in Cancer Cells
The primary mechanism of anticancer action for Brevinin-1 peptides is believed to be similar to their bactericidal mechanism: membrane disruption. nih.gov The electrostatic attraction between the cationic peptide and the anionic cancer cell membrane facilitates a strong interaction, leading to membrane permeabilization and lysis. nih.gov This direct lytic mechanism causes rapid cell death.
Beyond direct membrane lysis, other mechanisms may also be involved. Some antimicrobial peptides have been shown to induce apoptosis (programmed cell death) in cancer cells. This can involve the peptide's interaction with the cell membrane triggering intracellular signaling cascades or even direct interaction with intracellular components after entering the cell. For example, studies on Brevinin-2R, a related peptide, showed that it could decrease the mitochondrial membrane potential, which is a key event in the apoptotic pathway. nih.gov While the precise intracellular pathways triggered by this compound are still an area of active investigation, the disruption of membrane integrity remains the most well-documented mechanism for its anticancer effects.
Membrane Perturbation Hypotheses
The primary mechanism of action for many brevinin peptides, including this compound, is the disruption of cellular membranes. researchgate.netnih.gov These peptides are typically cationic and amphipathic, allowing them to selectively interact with the negatively charged components of bacterial and cancer cell membranes. nih.gov In an aqueous environment, brevinins like Brevinin-1 often exist in a random coil structure but adopt an amphipathic α-helical conformation in a membrane-like hydrophobic environment. nih.gov This structural change is crucial for their membrane-perturbing activities. nih.gov
Several models have been proposed to explain how these peptides disrupt the membrane integrity:
The "Barrel-Stave" Model: In this model, the peptides insert themselves into the membrane, perpendicular to the lipid bilayer, and aggregate to form a pore or channel.
The "Carpet-Like" Model: Here, the peptides accumulate on the surface of the membrane, parallel to the lipid bilayer. This "carpet" of peptides disrupts the membrane's curvature and integrity, leading to the formation of transient pores or micelles and eventual membrane collapse. nih.gov
Toroidal Pore Model: This model is a variation of the barrel-stave model where the peptides, along with the lipid monolayers, bend inward to form a water-filled pore.
Studies on Brevinin-1OS and its analogues support a combination of these mechanisms, suggesting they kill bacteria through both pore-formation and general membrane disruption. mdpi.com The presence of cationic amino acids facilitates the initial electrostatic attraction to the anionic phospholipids (B1166683) of bacterial membranes. nih.gov Subsequent hydrophobic interactions drive the insertion and perturbation of the lipid bilayer, leading to leakage of cellular contents and cell death. mdpi.com The balance between the peptide's positive charge, α-helicity, and hydrophobicity is critical for its antimicrobial efficacy and selectivity. mdpi.com
SYTOX Green assays have been instrumental in confirming membrane permeabilization as a key mode of action for brevinin peptides. nih.gov These assays show that peptides like Brevinin-1pl and its analogues can compromise the membrane integrity of various bacteria. nih.gov
Apoptosis and Necrosis Induction Pathways
Beyond direct membrane lysis, certain brevinin peptides can induce programmed cell death, or apoptosis, and necrosis in tumor cells. mdpi.com Brevinin-1RL1, for instance, has been shown to induce both apoptosis and necrosis in cancer cells. mdpi.com
The induction of apoptosis by Brevinin-1RL1 involves both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. mdpi.com This is evidenced by the activation of key initiator caspases:
Caspase-8: Activation of this caspase is a hallmark of the extrinsic pathway, which is typically initiated by the binding of ligands to death receptors on the cell surface. mdpi.com
Caspase-9: Activation of this caspase is central to the intrinsic pathway, which is triggered by intracellular stress and leads to the release of cytochrome c from the mitochondria. mdpi.comnih.gov
The activation of these initiator caspases subsequently leads to the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP), culminating in the systematic dismantling of the cell characteristic of apoptosis. mdpi.com Some studies on other brevinins, like Brevinin-2R, suggest a mechanism that can bypass caspases but still involves mitochondrial damage and the pro-apoptotic protein BNIP3. nih.gov
Immunomodulatory and Anti-inflammatory Activity Research
In addition to their direct antimicrobial and anticancer effects, brevinin peptides exhibit significant immunomodulatory and anti-inflammatory properties. mdpi.comnih.gov
Modulation of Cytokine Release (e.g., TNF-α, IL-6, IL-1β, IFN-γ)
Brevinin peptides can modulate the release of key inflammatory cytokines. In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govfrontiersin.org
Studies on Brevinin-1GHd have demonstrated its ability to significantly suppress the LPS-induced release of these cytokines in a concentration-dependent manner. nih.govfrontiersin.org For example, at a concentration of 4 μM, Brevinin-1GHd reduced the release of TNF-α, IL-6, and IL-1β by approximately 44.09%, 72.10%, and 67.20%, respectively. nih.govfrontiersin.org Similarly, Brevinin-1BW has been shown to decrease the release of TNF-α, IL-1β, and IL-6 by 87.31%, 91.46%, and 77.82%, respectively, at a concentration of 4 µg/mL. mdpi.comnih.gov This suppression occurs at both the protein and mRNA levels. mdpi.comnih.gov
Conversely, some brevinins, like Brevinin-2R, have been shown to induce the expression of IL-6 and IL-1β in certain cancer cell lines, highlighting the context-dependent immunomodulatory effects of these peptides. plos.org
Lipopolysaccharide (LPS)-Binding and Neutralizing Mechanisms
A key aspect of the anti-inflammatory activity of some brevinin peptides is their ability to bind to and neutralize Lipopolysaccharide (LPS). nih.govfrontiersin.org LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammation. nih.govfrontiersin.org
Brevinin-1GHd has been shown to directly bind to LPS, with a dissociation constant (Kd) of 6.49 ± 5.40 mM. nih.govfrontiersin.orgresearchgate.net This binding is thought to be mediated by the electrostatic interactions between the cationic residues of the peptide and the negatively charged phosphate (B84403) groups of LPS, as well as hydrophobic interactions. mdpi.com By neutralizing LPS, these peptides can prevent it from activating inflammatory signaling pathways in immune cells. mdpi.com Brevinin-1BW also demonstrates significant LPS-binding activity. mdpi.comnih.govresearchgate.net
Impact on Inflammatory Signaling Pathways (e.g., MAPK)
The anti-inflammatory effects of brevinin peptides are also mediated by their impact on intracellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govfrontiersin.org The MAPK pathway, which includes key proteins like JNK, ERK, and p38, plays a crucial role in regulating the production of inflammatory mediators. assaygenie.com
LPS stimulation leads to the phosphorylation and activation of JNK, ERK, and p38. nih.govfrontiersin.org Research has shown that Brevinin-1GHd can significantly reduce the LPS-induced phosphorylation of these MAPK proteins. nih.govfrontiersin.org At a concentration of 4 μM, Brevinin-1GHd decreased the ratios of phosphorylated JNK, ERK, and p38 by approximately 27.68%, 36.80%, and 51.29%, respectively. nih.govfrontiersin.org This indicates that Brevinin-1GHd exerts its anti-inflammatory effects, at least in part, by inhibiting the MAPK signaling pathway. nih.govfrontiersin.org Another peptide, Brevinin-1FL, has also been shown to regulate the AKT/MAPK/NF-κB signaling pathways in response to oxidative stress. nih.gov
Table 1: Effects of Brevinin Analogues on Cytokine Release
| Peptide | Cell Line | Stimulus | Cytokine | Effect | Concentration | Reference |
|---|---|---|---|---|---|---|
| Brevinin-1GHd | RAW 264.7 | LPS | TNF-α | ↓ 44.09% | 4 µM | nih.govfrontiersin.org |
| Brevinin-1GHd | RAW 264.7 | LPS | IL-6 | ↓ 72.10% | 4 µM | nih.govfrontiersin.org |
| Brevinin-1GHd | RAW 264.7 | LPS | IL-1β | ↓ 67.20% | 4 µM | nih.govfrontiersin.org |
| Brevinin-1BW | RAW 264.7 | LPS | TNF-α | ↓ 87.31% | 4 µg/mL | mdpi.comnih.gov |
| Brevinin-1BW | RAW 264.7 | LPS | IL-1β | ↓ 91.46% | 4 µg/mL | mdpi.comnih.gov |
| Brevinin-1BW | RAW 264.7 | LPS | IL-6 | ↓ 77.82% | 4 µg/mL | mdpi.comnih.gov |
| Brevinin-2R | HepG2 | - | IL-6 | Induction | - | plos.org |
| Brevinin-2R | HepG2 | - | IL-1β | Induction | - | plos.org |
Table 2: Impact of Brevinin Analogues on MAPK Signaling Pathway
| Peptide | Cell Line | Stimulus | Pathway Component | Effect | Concentration | Reference |
|---|---|---|---|---|---|---|
| Brevinin-1GHd | RAW 264.7 | LPS | p-JNK/JNK | ↓ 27.68% | 4 µM | nih.govfrontiersin.org |
| Brevinin-1GHd | RAW 264.7 | LPS | p-ERK/ERK | ↓ 36.80% | 4 µM | nih.govfrontiersin.org |
| Brevinin-1GHd | RAW 264.7 | LPS | p-p38/p38 | ↓ 51.29% | 4 µM | nih.govfrontiersin.org |
| Brevinin-1FL | PC12 | H₂O₂ | p-p38 | ↓ | 2, 4, 8 µM | nih.gov |
| Brevinin-1FL | PC12 | H₂O₂ | p-JNK | ↓ | 2, 4, 8 µM | nih.gov |
| Brevinin-1FL | PC12 | H₂O₂ | p-AKT | ↓ | 2, 4, 8 µM | nih.gov |
Research Methodologies and Experimental Approaches in Brevinin 1p Studies
Peptide Discovery and Identification Techniques
The initial discovery and identification of Brevinin-1P, like many other antimicrobial peptides (AMPs) from frog skin, rely on a combination of molecular cloning and sophisticated analytical techniques. This approach allows researchers to identify the peptide's primary structure and confirm its presence in natural sources.
cDNA Cloning and Sequence Analysis (e.g., 'Shotgun' Cloning)
A powerful technique known as 'shotgun' cloning has been instrumental in the discovery of a wide range of AMPs, including this compound. nih.gov This method involves the construction of a cDNA library from the total RNA extracted from frog skin secretions. The process begins with the gentle electrical stimulation of the frog's skin to obtain the secretions, from which total RNA is extracted. nih.gov This RNA is then used as a template for reverse transcription to create complementary DNA (cDNA).
These cDNAs are cloned into vectors, creating a library that represents all the genes being expressed in the frog's skin glands at that time. By sequencing random clones from this library (the 'shotgun' approach), researchers can identify cDNAs that encode for peptide precursors. nih.govmdpi.com
The analysis of these cDNA sequences reveals a characteristic structure for this compound's precursor. nih.gov This precursor typically consists of three domains:
An N-terminal signal peptide sequence. nih.govfrontiersin.org
An acidic spacer domain. nih.govfrontiersin.org
The mature this compound peptide sequence at the C-terminus. nih.govfrontiersin.org
A specific enzyme processing site, often a Lys-Arg (-KR-) sequence, is typically found immediately preceding the mature peptide sequence. nih.gov This site signals cellular machinery to cleave the precursor and release the active peptide. The deduced amino acid sequence of the mature peptide from the cDNA is a crucial first step in its identification. nih.gov
Mass Spectrometry (MS/MS, MALDI-TOF) for Primary Structure Confirmation
While cDNA cloning provides the theoretical amino acid sequence, mass spectrometry is essential for confirming the primary structure of the naturally occurring peptide. nih.govnih.gov Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique used in this process. nih.govmdpi.comcreative-proteomics.com In this method, the purified peptide is co-crystallized with a matrix material. A laser pulse vaporizes and ionizes the sample, and the time it takes for the ions to travel to a detector is used to determine their mass-to-charge ratio with high accuracy. creative-proteomics.combruker.com
To confirm the exact sequence of amino acids, tandem mass spectrometry (MS/MS) is employed. nih.govresearchgate.net In this technique, ions of the peptide are selected and fragmented. The resulting fragment ions are then analyzed to generate a "fingerprint" that can be pieced back together to reveal the precise amino acid sequence. This experimental data provides unequivocal confirmation of the primary structure predicted from the cDNA sequence. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification
To study this compound, it must first be isolated from the complex mixture of proteins and peptides present in frog skin secretions. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for this purification. nih.govmdpi.com
In RP-HPLC, the crude skin secretion is passed through a column packed with a nonpolar stationary phase (often C18). mdpi.comtums.ac.irresearchgate.net A gradient of increasing organic solvent (like acetonitrile) in water is used to elute the components. Peptides are separated based on their hydrophobicity; more hydrophobic peptides like this compound interact more strongly with the stationary phase and thus elute at higher concentrations of the organic solvent. tums.ac.ir Fractions are collected and analyzed, often by mass spectrometry, to identify those containing this compound. nih.govmdpi.com The purity of the final isolated peptide is also assessed using analytical RP-HPLC. mdpi.comtums.ac.ir
Peptide Synthesis and Analog Preparation
To obtain the large quantities of pure peptide needed for extensive biological and structural studies, and to investigate structure-activity relationships, researchers rely on chemical synthesis. nih.gov Solid-phase peptide synthesis (SPPS), typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is the most common method for producing this compound and its analogs. mdpi.comtums.ac.ir
This process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. tums.ac.ir This method allows for the creation of not only the native peptide but also various analogs with specific amino acid substitutions or modifications. mdpi.comgoogle.com For instance, researchers might create analogs with altered charge, hydrophobicity, or structural elements to probe their roles in the peptide's function. mdpi.com After synthesis, the crude peptide is cleaved from the resin, deprotected, and purified, usually by RP-HPLC, to ensure a high degree of purity for subsequent experiments. mdpi.commdpi.com
Structural Characterization Methodologies
Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. Biophysical techniques are employed to determine its secondary structure.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides like this compound in different environments. mdpi.comnih.govnih.govnih.gov This method measures the differential absorption of left- and right-circularly polarized light by the peptide bonds. nih.gov
The resulting CD spectrum provides information about the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. nih.govresearchgate.net
In an aqueous solution, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, Brevinin-1 (B586460) peptides typically exhibit a random coil conformation. nih.govnih.govmdpi.com
However, in a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt a distinct α-helical structure. nih.govmdpi.comresearchgate.net
This conformational change is a hallmark of many antimicrobial peptides and is believed to be critical for their interaction with and disruption of microbial cell membranes. nih.gov The percentage of α-helical content can be estimated from the CD spectra using various algorithms. mdpi.comresearchgate.net
| Technique | Application in this compound Research | Key Findings |
| cDNA 'Shotgun' Cloning | Discovery and initial sequencing of the this compound precursor gene. | Identified the precursor structure including a signal peptide, acidic pro-region, and the mature peptide sequence. nih.govfrontiersin.org |
| Mass Spectrometry (MALDI-TOF, MS/MS) | Confirmation of the primary amino acid sequence of the purified peptide. | Provides exact molecular weight and validates the sequence deduced from cDNA. nih.govmdpi.com |
| RP-HPLC | Purification of this compound from crude frog skin secretions and synthetic preparations. | Separates this compound from other components based on hydrophobicity, yielding a pure sample for analysis. nih.govmdpi.commdpi.com |
| Solid-Phase Peptide Synthesis (SPPS) | Production of synthetic this compound and its analogs. | Enables the generation of large quantities of peptide for research and the creation of modified versions to study structure-activity relationships. mdpi.comtums.ac.ir |
| Circular Dichroism (CD) Spectroscopy | Analysis of the peptide's secondary structure in various environments. | Shows that this compound is typically a random coil in aqueous solution but folds into an α-helix in membrane-mimicking environments. nih.govnih.govmdpi.com |
Bioinformatics Tools for Structural Prediction and Analysis (e.g., HeliQuest, PEP-FOLD, I-TASSER, trRosetta)
In the study of this compound and its related peptides, bioinformatics tools are indispensable for predicting and analyzing their structure, which is crucial for understanding their function. These computational approaches allow researchers to model peptide conformations and physicochemical properties before undertaking more resource-intensive experimental validation.
PEP-FOLD: This is a de novo peptide structure prediction server used to model the three-dimensional (3D) conformations of peptides from their amino acid sequences. bio.toolsuniv-paris-diderot.fr It employs a fragment-based approach, assembling short, overlapping peptide fragments to build a full structural model. bio.toolsresearchgate.net Studies on Brevinin-1pl and its analogues have used PEP-FOLD4 to predict their secondary structures, consistently revealing a predominantly alpha-helical conformation, which is a hallmark of this peptide family. nih.govfrontiersin.org The server provides several candidate models, allowing researchers to visualize the spatial arrangement of the peptide backbone and side chains. researchgate.net
I-TASSER (Iterative Threading ASSEmbly Refinement): This is a hierarchical server for protein and peptide structure prediction. zhanggroup.org It functions by first identifying structural templates from the Protein Data Bank (PDB) and then constructing full-atomic models through iterative assembly simulations. zhanggroup.org I-TASSER has been successfully applied to predict the 3D structures of several Brevinin-1 family members, including Brevinin-1GHd, Brevinin-1H, and Brevinin-1OS. portlandpress.commdpi.comresearchgate.netresearchgate.net The generated models help to verify secondary structure analyses and provide a more detailed view of the peptide's global fold, including the characteristic "Rana-box" disulfide bridge at the C-terminus. portlandpress.comresearchgate.net
trRosetta (transform-restrained Rosetta): This tool uses deep learning to predict inter-residue geometries and subsequently build 3D structural models. It has been used to predict the secondary structure of Brevinin-1GHd, indicating the presence of two distinct α-helical regions connected by a coil segment. nih.govwindows.netresearchgate.net Such predictions offer valuable insights into the peptide's structural dynamics and potential interaction sites with bacterial membranes.
| Bioinformatics Tool | Primary Application in this compound Studies | Key Findings for Brevinin-1 Family Peptides | References |
|---|---|---|---|
| HeliQuest | Generates helical wheel diagrams; calculates hydrophobicity and amphipathicity. | Confirms the amphipathic α-helical nature by visualizing distinct hydrophobic and hydrophilic faces. | portlandpress.comnih.govnih.govmdpi.com |
| PEP-FOLD | Predicts 3D peptide structures de novo. | Models consistently show a dominant α-helical conformation for Brevinin-1pl and analogues. | nih.govresearchgate.netfrontiersin.org |
| I-TASSER | Predicts 3D structure and function by threading and assembly. | Generates full atomic models for peptides like Brevinin-1GHd and Brevinin-1OS, verifying α-helical content. | portlandpress.commdpi.comresearchgate.netmdpi.com |
| trRosetta | Predicts secondary and tertiary structure using deep learning. | Predicted that Brevinin-1GHd contains two α-helical segments. | nih.govwindows.netresearchgate.net |
Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy for Membrane Morphology)
Advanced microscopy techniques are vital for directly visualizing the physical effects of Brevinin-1 peptides on target cells.
Scanning Electron Microscopy (SEM): SEM is a powerful tool used to observe the surface morphology of bacterial cells at high resolution. In studies involving Brevinin-1 peptides, SEM is employed to assess the integrity of bacterial membranes following peptide treatment. The typical procedure involves incubating bacteria like Staphylococcus aureus or Escherichia coli with the peptide at its MIC for a defined period, followed by fixing, dehydrating, and coating the cells for observation. mdpi.com
Research on Brevinin-1 analogues like Brevinin-1OS has demonstrated dramatic morphological changes in treated bacteria. mdpi.com SEM micrographs reveal that while untreated control cells appear smooth and intact, cells exposed to the peptide exhibit significant membrane damage, including the formation of blisters, distinct irregularities, surface roughness, and membrane corrugation. mdpi.comresearchgate.net These observations provide direct visual evidence of the membrane-disrupting mechanism of action characteristic of the Brevinin-1 family.
Biological Activity Assessment Techniques
A suite of standardized assays is used to quantify the biological activity of this compound and related peptides, particularly their antimicrobial and cytotoxic properties for research applications.
Antimicrobial Activity Assays (e.g., Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) Determinations)
The primary measure of an antimicrobial peptide's potency is its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism. nih.gov This is typically determined using a broth microdilution method, where a standardized suspension of bacteria is incubated with serial dilutions of the peptide in a 96-well plate for 18-24 hours. nih.govmdpi.com Growth is assessed by measuring the optical density (absorbance) at a specific wavelength. nih.gov
MBC Determination: Following the MIC assay, the MBC is determined by taking aliquots from the wells that showed no visible growth and plating them onto agar (B569324) plates. mdpi.com After incubation, the lowest peptide concentration that results in the death of 99.9% of the initial bacterial inoculum is defined as the MBC. mdpi.com
Studies have reported MIC values for various Brevinin-1 peptides against a broad spectrum of pathogens. For example, Brevinin-1GHd was potent against Gram-positive bacteria like S. aureus (MIC of 2 µM) and MRSA (MIC of 4 µM), and also active against the yeast C. albicans (MIC of 4 µM). portlandpress.com Brevinin-1pl showed similar potency with MICs of 2-8 µM against various bacteria. nih.gov These assays are fundamental for comparing the efficacy of different peptide analogues.
| Peptide | Organism | MIC (µM) | MBC (µM) | Reference |
|---|---|---|---|---|
| Brevinin-1GHd | S. aureus | 2 | 4 | portlandpress.com |
| MRSA | 4 | 4 | portlandpress.com | |
| E. coli | 8 | 16 | portlandpress.com | |
| P. aeruginosa | 32 | 32 | portlandpress.com | |
| Brevinin-1pl | S. aureus | 2 | 4 | nih.gov |
| MRSA | 2 | 4 | nih.gov | |
| E. coli | 4 | 8 | nih.gov | |
| Brevinin-1OS | S. aureus | 4 | 8 | mdpi.com |
| MRSA | 4 | 8 | mdpi.com |
Time-Kill Kinetics Assays
Time-kill kinetics assays are performed to determine the rate at which an antimicrobial peptide kills a bacterial population. In this assay, a bacterial suspension is treated with the peptide at various concentrations (often multiples of the MIC, such as 1x, 2x, and 4x MIC). portlandpress.comnih.gov Aliquots are removed at different time points (e.g., 0, 5, 10, 30, 60, 120 minutes), serially diluted, and plated to count the number of surviving colony-forming units (CFU/mL). portlandpress.commdpi.com
These studies consistently show that Brevinin-1 family peptides act very rapidly. For example, Brevinin-1GHd displayed rapid bactericidal activity against both E. coli and S. aureus. portlandpress.com An analogue of Brevinin-1pl, des-Ala16-[Lys4]brevinin-1pl, was shown to eradicate all cells of tested E. coli strains within 10 minutes at a concentration of 4x MIC. nih.gov Similarly, Brevinin-1OS and its analogues could completely kill MRSA within 30 to 60 minutes at 4x MIC. mdpi.com This rapid killing action is a key advantage, as it may reduce the likelihood of resistance development.
Membrane Integrity Assays (e.g., SYTOX Green Staining)
To confirm that the antimicrobial activity of this compound is due to membrane disruption, membrane integrity assays are used. The SYTOX Green assay is a common method for this purpose. portlandpress.comnih.gov SYTOX Green is a fluorescent dye that cannot penetrate the membranes of intact, live cells. However, when a peptide compromises the bacterial membrane, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. portlandpress.com
The procedure involves incubating bacteria with the peptide for a specific time, followed by the addition of the SYTOX Green dye and measurement of fluorescence. portlandpress.comnih.gov Studies on Brevinin-1GHd and Brevinin-1pl have used this assay to demonstrate a concentration-dependent increase in membrane permeability in bacteria like MRSA and K. pneumoniae. portlandpress.comnih.govfrontiersin.org This confirms that a primary mode of action for these peptides is the disruption of the cytoplasmic membrane's integrity. nih.govnih.govfrontiersin.org
Cell Viability and Proliferation Assays (e.g., MTT, MTS Assays for Research Applications)
For research applications, particularly in exploring the anticancer potential of peptides, cell viability and proliferation assays are essential. The MTT and MTS assays are colorimetric methods used to assess the metabolic activity of eukaryotic cells, which serves as an indicator of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In this assay, viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be dissolved and quantified by measuring its absorbance. portlandpress.com The amount of formazan produced is proportional to the number of living cells. This assay has been used to evaluate the anti-proliferative effects of Brevinin-1 peptides against various human cancer cell lines. portlandpress.comfrontiersin.orgfrontiersin.org For example, Brevinin-1GHd was shown to inhibit the proliferation of lung cancer (H157) and melanoma (MDA-MB-435s) cells. portlandpress.com Similarly, Brevinin-1pl and its analogues demonstrated significant inhibitory effects on breast cancer (MCF-7) and non-small cell lung cancer (H838) cells. nih.govfrontiersin.org
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: The MTS assay is similar to the MTT assay but uses a different tetrazolium salt that is converted into a water-soluble formazan product. This simplifies the procedure by eliminating the need for a solubilization step. Both assays are standard tools for screening the effects of peptides like this compound on eukaryotic cell lines in a research context.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Brevinin-1GHd |
| Brevinin-1pl |
| Brevinin-1OS |
| Brevinin-1SY |
| Brevinin-1H |
| des-Ala16-[Lys4]brevinin-1pl |
| Ampicillin (B1664943) |
| SYTOX Green |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) |
| Ethanol |
| tert-butanol |
| Osmium tetroxide |
| Uranyl acetate |
| Lead citrate |
| Trifluoroacetic acid (TFA) |
| Acetonitrile |
| Ammonium acetate |
| Trifluoroethanol (TFE) |
Biofilm Quantification Assays (Inhibition and Eradication)
The capacity of this compound and its analogs to both inhibit the formation of and eradicate existing biofilms is a critical area of investigation. Standard methods for quantifying these activities often involve microtiter plate assays.
For biofilm inhibition, a bacterial suspension is incubated in the wells of a microtiter plate with varying concentrations of the peptide. mdpi.comtandfonline.com After an incubation period, typically 24 hours, the plates are washed to remove non-adherent, planktonic bacteria. The remaining biofilm is then fixed, often with methanol, and stained with a dye such as crystal violet. mdpi.comtandfonline.com The dye is subsequently solubilized, and the absorbance is measured to quantify the biofilm biomass. A reduction in absorbance in the presence of the peptide, compared to a control without the peptide, indicates inhibition of biofilm formation. For instance, a study on Brevinin-GR23 showed that at a concentration equivalent to its minimum inhibitory concentration (MIC), it completely inhibited the initial attachment of Staphylococcus aureus biofilm. tandfonline.com
For biofilm eradication, bacteria are first allowed to form a mature biofilm in the microtiter plate wells over a period of 12 to 24 hours. tandfonline.com The planktonic bacteria are then removed, and the pre-formed biofilms are treated with different concentrations of the peptide. After another incubation period, the plates are washed, stained, and quantified in the same manner as the inhibition assay. tandfonline.com Research on Brevinin-GR23 demonstrated a 40% eradication of a 12-hour preformed biofilm at its MIC. tandfonline.com Another peptide, Brevinin-1BW, also showed potent biofilm inhibitory and eradication capabilities. mdpi.com
These assays provide quantitative data on the antibiofilm efficacy of this compound peptides, which is crucial for their development as potential therapeutic agents against biofilm-associated infections.
Table 1: Representative Data from Biofilm Quantification Assays for Brevinin Peptides
| Peptide | Organism | Assay Type | Concentration | Result | Reference |
| Brevinin-GR23 | Staphylococcus aureus | Inhibition | 1 x MIC (16 µM) | ~100% inhibition of initial attachment | tandfonline.com |
| Brevinin-GR23 | Staphylococcus aureus | Eradication (12h biofilm) | 1 x MIC (16 µM) | 40% eradication | tandfonline.com |
| Brevinin-GR23 | Staphylococcus aureus | Eradication (24h biofilm) | 1 x MIC (16 µM) | ~20% disruption | tandfonline.com |
| Brevinin-1BW | Staphylococcus aureus | Inhibition | 0.5 - 8 x MIC | Strong inhibitory activity | mdpi.com |
| Brevinin-1BW | Staphylococcus aureus | Eradication | 0.5 - 8 x MIC | Strong eradication activity | mdpi.com |
Molecular Interaction Studies (e.g., Isothermal Titration Calorimetry for LPS Binding)
Understanding the molecular interactions of this compound, particularly its binding to components of bacterial membranes like lipopolysaccharide (LPS), is fundamental to elucidating its mechanism of action. Isothermal titration calorimetry (ITC) is a powerful technique used for this purpose as it allows for the direct measurement of the heat changes that occur during binding interactions. nih.govceitec.cz
In a typical ITC experiment to study this compound and LPS interaction, a solution of the peptide is titrated into a sample cell containing an LPS solution. nih.gov The heat released or absorbed during the binding event is measured, providing a complete thermodynamic profile of the interaction in a single experiment. ceitec.cz This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.govresearchgate.net
For example, studies on Brevinin-1GHd, a member of the brevinin-1 family, used ITC to confirm a direct binding reaction with LPS. nih.gov The experiments revealed that heat was released during the reaction, indicating an exothermic interaction. The binding affinity (Kd) for this interaction was determined to be 6.49 ± 5.40 mM. nih.gov Such studies provide crucial insights into the electrostatic and hydrophobic forces driving the interaction between the peptide and LPS, which is often the initial step in the disruption of the bacterial outer membrane. nih.gov
Table 2: Thermodynamic Parameters of Brevinin-1GHd Binding to LPS Determined by ITC
| Parameter | Value | Unit |
| Binding Affinity (Kd) | 6.49 ± 5.40 | mM |
| Stoichiometry (n) | Data not specified in source | |
| Enthalpy (ΔH) | Negative (Exothermic) | kcal/mol |
| Entropy (TΔS) | Data not specified in source | kcal/mol |
Source: nih.gov
Inflammatory Response Assays (e.g., Cytokine Immunoassays, Western Blotting for Pathway Analysis)
Beyond their direct antimicrobial effects, this compound peptides are also investigated for their ability to modulate the host inflammatory response, often triggered by bacterial components like LPS. Key methodologies in this area include cytokine immunoassays and Western blotting for signaling pathway analysis.
Cytokine Immunoassays: These assays, such as the enzyme-linked immunosorbent assay (ELISA), are used to quantify the levels of specific pro-inflammatory and anti-inflammatory cytokines released by immune cells in response to a stimulus. frontiersin.orgbdbiosciences.com To assess the anti-inflammatory potential of a this compound peptide, immune cells like macrophages (e.g., RAW 264.7 cell line) are first stimulated with LPS to induce an inflammatory response, characterized by the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govfrontiersin.org The cells are then treated with the peptide, and the concentration of these cytokines in the cell culture supernatant is measured.
For instance, research on Brevinin-1GHd demonstrated that it could significantly suppress the LPS-induced release of NO, TNF-α, IL-6, and IL-1β from RAW 264.7 macrophages in a concentration-dependent manner. nih.govfrontiersin.org At a concentration of 4 µM, Brevinin-1GHd reduced the release of NO, TNF-α, IL-6, and IL-1β by approximately 87.31%, 44.09%, 72.10%, and 67.20%, respectively. nih.govfrontiersin.org Similarly, Brevinin-1BW was shown to decrease the release of TNF-α, IL-1β, and IL-6 by 87.31%, 91.46%, and 77.82% respectively, at a concentration of 4 µg/mL. mdpi.com
Western Blotting for Pathway Analysis: Western blotting is a technique used to detect and quantify specific proteins in a sample, making it invaluable for studying the intracellular signaling pathways involved in inflammation. pressbooks.pubbio-rad-antibodies.com The technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify target proteins. nih.gov
In the context of this compound research, Western blotting is used to examine the effect of the peptide on key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov LPS is known to activate this pathway, leading to the phosphorylation of proteins like JNK, ERK, and p38. nih.gov Studies have shown that Brevinin-1GHd can significantly reduce the LPS-induced phosphorylation of these proteins in RAW 264.7 cells, indicating that its anti-inflammatory effects are mediated, at least in part, by inhibiting the MAPK signaling pathway. nih.gov
Table 3: Effect of Brevinin Peptides on Inflammatory Mediator Release from LPS-Stimulated RAW 264.7 Cells
| Peptide | Mediator | Concentration | % Reduction | Reference |
| Brevinin-1GHd | NO | 4 µM | ~87.31% | nih.govfrontiersin.org |
| Brevinin-1GHd | TNF-α | 4 µM | ~44.09% | nih.govfrontiersin.org |
| Brevinin-1GHd | IL-6 | 4 µM | ~72.10% | nih.govfrontiersin.org |
| Brevinin-1GHd | IL-1β | 4 µM | ~67.20% | nih.govfrontiersin.org |
| Brevinin-1BW | TNF-α | 4 µg/mL | 87.31% | mdpi.com |
| Brevinin-1BW | IL-1β | 4 µg/mL | 91.46% | mdpi.com |
| Brevinin-1BW | IL-6 | 4 µg/mL | 77.82% | mdpi.com |
Preclinical Research Models (in vitro and in vivo studies)
The evaluation of this compound's therapeutic potential relies on a combination of in vitro and in vivo preclinical research models. ibtbioservices.com
In vitro models are essential for initial screening and mechanistic studies. ibtbioservices.comnih.gov These laboratory-based models utilize cell cultures to assess the peptide's activity in a controlled environment. For example, the anti-inflammatory properties of this compound peptides are often first tested using macrophage cell lines like RAW 264.7. nih.gov These cells are stimulated with LPS to mimic an inflammatory state, and the ability of the peptide to reduce the production of inflammatory markers is quantified. nih.gov Similarly, the direct antibacterial and antibiofilm activities are assessed against various bacterial strains grown in culture. mdpi.comtandfonline.com Human cell lines are also used to evaluate the cytotoxic effects of the peptides. nih.gov
In vivo models involve the use of living organisms, typically mice, to study the efficacy and behavior of the peptide in a more complex biological system that mimics human physiology more closely. ibtbioservices.comgu.se These models are crucial for bridging the gap between laboratory findings and potential clinical applications. For instance, to evaluate the in vivo anti-inflammatory effects of Brevinin-1GHd, a carrageenan-induced paw edema model in mice has been utilized. nih.gov In this model, inflammation is induced by injecting carrageenan into the mouse's paw, and the peptide is administered to assess its ability to reduce the resulting swelling. nih.gov Other in vivo models include infection models, where animals are infected with a specific pathogen to evaluate the peptide's ability to clear the infection and improve survival rates. mdpi.com For example, a bacterial-infected Galleria mellonella larvae model has been used to study brevinin peptides in vivo. mdpi.com
The thoughtful combination of these in vitro and in vivo models is essential for the comprehensive preclinical evaluation of this compound and its analogs, providing the necessary data to support their potential advancement into clinical trials. nih.gov
Evolutionary and Comparative Research of Brevinin Peptides
Phylogenetic Analysis of Brevinin-1P and Related Peptides
Phylogenetic studies are crucial for understanding the evolutionary relationships between different members of the Brevinin family. This compound, identified from the Chinese frog Pelophylax plancyi fukienensis, is a member of the extensive Brevinin-1 (B586460) subfamily. nih.gov Analyses using methods like neighbor-joining have shown that antimicrobial peptides from closely related frog species tend to segregate together, forming distinct clades in phylogenetic trees. nih.gov This suggests that the diversity of these peptides has arisen from relatively recent gene duplication events that occurred after species diverged. nih.gov
For instance, phylogenetic analysis of Brevinin-1SY from Rana sylvatica confirmed its close relationship with the ranatuerin-4 (B1575993) precursor from Rana catesbeiana and with Brevinin-1R from Pelophylax ridibundus and Brevinin-1Ea from Pelophylax esculentus. biologists.combiologists.com Similarly, a study on Brevinin-1GHd, isolated from Hoplobatrachus rugulosus, showed it has a high affinity with peptides from Hylarana guentheri and Hylarana latouchii, supporting a close evolutionary relationship among these species. nih.govfrontiersin.org
The evolutionary dynamics can also be complex, sometimes challenging traditional species classifications. For example, while Rana sphenocephala is genetically close to Rana pipiens, some of its Brevinin-1 peptides are found in the R. pipiens clade, while others cluster with the R. berlandieri clade, suggesting complex phylogenetic relationships. nih.gov Furthermore, studies on leopard frogs (Rana pipiens, Rana blairi, and Rana palustris) have revealed several highly divergent allelic lineages for a Brevinin-1 locus, a pattern maintained by balancing selection, where different peptide variants are preserved within a species. nih.gov This indicates that the evolutionary pressure to maintain a diverse arsenal (B13267) of peptides is a significant force.
Table 1: Selected Brevinin-1 Peptides and Their Source Species This interactive table provides examples of Brevinin-1 peptides and the amphibian species from which they were isolated, illustrating the broad distribution of this peptide family across the Ranidae family.
| Peptide Name | Source Species |
|---|---|
| Brevinin-1 | Rana brevipoda porsa nih.gov |
| This compound | Pelophylax plancyi fukienensis nih.gov |
| Brevinin-1Ea | Pelophylax esculentus (Rana esculenta) biologists.com |
| Brevinin-1SY | Rana sylvatica biologists.comresearchgate.net |
| Brevinin-1BYa | Rana boylii researchgate.net |
| Brevinin-1Pa | Rana pipiens nih.govuzh.ch |
| Brevinin-1PLa | Rana palustris / Rana pipiens nih.govuzh.ch |
Conservation and Divergence of Brevinin-1 Sequences Across Amphibian Species
The Brevinin-1 family of peptides, while functionally related, exhibits significant sequence diversity, a hallmark of adaptive evolution. frontiersin.org Despite this variability, certain structural features are highly conserved, pointing to their fundamental importance for the peptide's function.
A key conserved feature is the C-terminal heptapeptide (B1575542) ring, often called the "Rana-box". nih.govgoogle.com This structure is formed by an intramolecular disulfide bond between two cysteine residues and has the consensus sequence Cys-(Xaa)₅-Cys. researchgate.netnih.gov This cyclic domain is considered critical for the biological activity of the peptides. google.com
This pattern of conservation mixed with high divergence suggests that diversifying selection is a major evolutionary driver for this peptide family. oup.com The molecular variation within the family is so extensive that a peptide from one species rarely has an identical amino acid sequence to one from another, even among closely related species. frontiersin.org This rapid evolution allows frog populations to adapt their chemical defenses to counter new or evolving pathogens in their specific environments. biologists.comfrontiersin.org The discovery of approximately 350 types of Brevinins underscores this remarkable diversity. nih.govfrontiersin.org
Table 2: Sequence Alignment of Selected Brevinin-1 Peptides This interactive table illustrates the conservation and divergence among different Brevinin-1 peptides. Conserved residues characteristic of the family (Ala⁹, Pro¹⁴, Cys¹⁸, Lys²³, Cys²⁴) are highlighted.
| Peptide | Sequence |
|---|---|
| Brevinin-1 | F L P V L A G I A A K V V P A L F C K I T K K C |
| Brevinin-1Ea | F L P V L A G V A A K V L P S I F C A I T K K C |
| Brevinin-1BYa | F L P I L A S L A A K F G P K L F C L V T K K C researchgate.net |
| Brevinin-1GHd | F L G A L F K V A S K L V P A A I C S I S K K C nih.govfrontiersin.org |
Q & A
Q. What experimental methodologies are commonly employed to quantify Brevinin-1P expression in amphibian skin secretions?
- Methodological Answer : Reverse transcription quantitative PCR (RT-qPCR) is widely used, with primer pairs designed to target conserved regions of the this compound gene. For example, primers such as forward TGAAACGGATGTGAAGTGG and reverse GTGATTGCCATCTGGTGTGC yield a 178 bp amplicon with an efficiency of 2.09, validated using reference genes (e.g., EF1-α and RPL8) . Researchers should optimize annealing temperatures and cycle thresholds to minimize nonspecific amplification. Include melt-curve analysis to confirm product specificity.
Q. How is the antimicrobial activity of this compound typically assessed in vitro?
- Methodological Answer : Standardized broth microdilution assays are utilized to determine minimum inhibitory concentrations (MICs) against bacterial strains. Protocols involve serial dilutions of this compound in Mueller-Hinton broth, inoculated with ~10⁵ CFU/mL of target pathogens. Activity is measured via optical density (OD600) after 18–24 hours. Positive controls (e.g., polymyxin B) and solvent controls are critical to validate results. Data should be normalized to account for solvent effects on peptide stability .
Q. What structural features of this compound contribute to its membrane-disruptive properties?
- Methodological Answer : Circular dichroism (CD) spectroscopy under varying lipid environments (e.g., POPC/POPG liposomes) reveals helical conformations in membrane-mimetic conditions. Pair this with molecular dynamics simulations to analyze hydrophobic residue interactions (e.g., Phe, Leu) with lipid bilayers. NMR spectroscopy can further resolve tertiary structures in micellar solutions, though sample purity (>95%) is essential to avoid artifactual signals .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound cytotoxicity reports across different mammalian cell lines?
- Methodological Answer : Systematic variation in experimental conditions (e.g., serum concentration, cell passage number) may explain contradictions. Design dose-response assays using standardized cell viability protocols (e.g., MTT assay) across multiple cell types (e.g., HEK293 vs. HaCaT). Include controls for peptide aggregation by performing dynamic light scattering (DLS) pre-treatment. Statistical meta-analysis of published IC₅₀ values can identify confounding variables (e.g., peptide batch variability) .
Q. What strategies optimize the in vivo stability of this compound for therapeutic applications without compromising antimicrobial efficacy?
- Methodological Answer : PEGylation or D-amino acid substitution can enhance proteolytic resistance. Test modified peptides in serum stability assays (incubate with 50% human serum at 37°C, sample at 0/2/6/24 hours). Compare MICs pre- and post-modification to ensure retained activity. For in vivo models, use fluorescently labeled this compound (e.g., FITC conjugation) to track biodistribution and clearance rates via confocal imaging .
Q. How can transcriptomic data resolve conflicting hypotheses about this compound’s role in amphibian immune responses?
- Methodological Answer : Perform RNA-Seq on skin tissues from pathogen-challenged vs. control frogs. Use differential expression analysis (DESeq2 or edgeR) to correlate this compound transcription levels with immune markers (e.g., IL-1β, TNF-α). Validate via qPCR with primers from validated reference genes (e.g., RPL8 efficiency = 2.09) to ensure accurate normalization. Co-expression network analysis (WGCNA) may identify regulatory pathways linked to peptide upregulation .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent antimicrobial activity of this compound?
- Methodological Answer : Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) models dose-response curves to calculate MIC₅₀ and MIC₉₀. Apply outlier tests (Grubbs’ test) to exclude aberrant replicates. For heterogeneous data, use mixed-effects models to account for batch or operator variability. Report 95% confidence intervals to quantify uncertainty .
Q. How should researchers validate the specificity of this compound antibodies in immunohistochemical studies?
- Methodological Answer : Include peptide pre-absorption controls (incubate antibody with excess this compound for 1 hour prior to staining). Compare staining patterns in wild-type vs. CRISPR/Cas9-edited this compound knockout specimens. Use Western blotting to confirm antibody recognition of the ~3 kDa band corresponding to mature this compound .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility in this compound studies when using amphibian secretions?
- Methodological Answer : Standardize secretion collection protocols (e.g., electrical stimulation parameters, post-collection storage at -80°C). Publish detailed metadata, including species (e.g., Lithobates pipiens), sex, and seasonal collection dates. Share raw qPCR Ct values and electrophoresis images as supplementary data .
Q. How can researchers mitigate biases when interpreting this compound’s therapeutic potential?
- Methodological Answer : Pre-register study designs (e.g., on Open Science Framework) to outline hypotheses and analysis plans. Use blinded assessments for cytotoxicity and antimicrobial assays. Collaborate with independent labs to replicate key findings, ensuring peptide purity (>95% via HPLC) and identical assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
